molecular formula C10H10ClN5 B1487979 4-chloro-3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)aniline CAS No. 1248147-57-0

4-chloro-3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)aniline

Cat. No. B1487979
M. Wt: 235.67 g/mol
InChI Key: DCVPTGOVNDSGDW-UHFFFAOYSA-N
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Description

“4-chloro-3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)aniline” is a chemical compound with the molecular formula C10H10ClN5. It has a molecular weight of 235.68 . This compound is in the form of a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10ClN5/c11-8-4-3-7 (12)5-9 (8)16-10 (6-1-2-6)13-14-15-16/h3-6H,1-2,12H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

As mentioned earlier, “4-chloro-3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)aniline” is a powder at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study detailed the synthesis and characterization of phenyl tetrazoles, including compounds with chlorophenyl substituents, investigating their thermal decomposition, molecular structure, and theoretical optimizations at the DFT level. The findings contribute to understanding the stability and reactivity of such compounds, relevant for materials science and chemical synthesis (Yılmaz et al., 2015).

Photophysical Properties

  • Research on tetradentate bis-cyclometalated platinum complexes, including compounds derived from similar anilines, showcased the design, synthesis, and photophysical properties, highlighting their potential in electroluminescence and OLED applications (Vezzu et al., 2010).

Chemical Reactivity and Applications

  • Docking studies and crystal structure analysis of tetrazole derivatives provided insights into their orientation and interaction within biological targets, suggesting applications in drug design and biochemical research (Al-Hourani et al., 2015).

Potential Antimicrobial and Antiviral Agents

  • Synthesis, characterization, and theoretical investigation of a triazin-thiazol derivative highlighted its potential as a SARS-CoV-2 agent, demonstrating the relevance of such compounds in the development of new antiviral drugs (Eno et al., 2022).

Material Science and Organic Chemistry

  • Another study focused on the environmentally responsive behavior of pseudorotaxanes, illustrating the application of structurally related compounds in creating stimuli-responsive materials (Gong et al., 2011).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

4-chloro-3-(5-cyclopropyltetrazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN5/c11-8-4-3-7(12)5-9(8)16-10(6-1-2-6)13-14-15-16/h3-6H,1-2,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVPTGOVNDSGDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=NN2C3=C(C=CC(=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-chloro-3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)aniline
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4-chloro-3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)aniline
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4-chloro-3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)aniline
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4-chloro-3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)aniline
Reactant of Route 5
4-chloro-3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)aniline
Reactant of Route 6
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4-chloro-3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)aniline

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